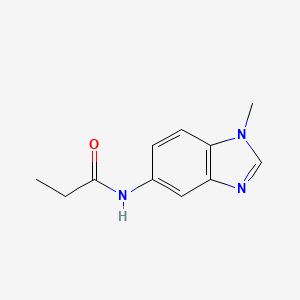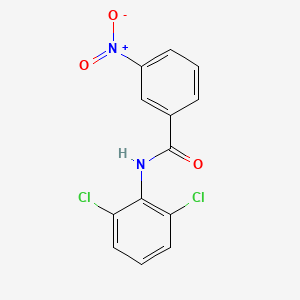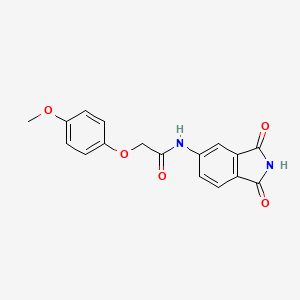
N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)propanamide is not fully understood. However, it has been suggested that it exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in nucleic acid synthesis. It has also been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-1H-benzimidazol-5-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has also been shown to have high stability and solubility in various solvents. However, it has some limitations as well. It is relatively expensive compared to other compounds, and its mechanism of action and physiological effects are not fully understood.
Direcciones Futuras
There are several future directions for the research on N-(1-methyl-1H-benzimidazol-5-yl)propanamide. One of the most promising directions is the development of its derivatives with improved activity and selectivity. Another direction is the investigation of its potential use as a fluorescent probe for imaging applications. Moreover, the investigation of its potential use as a ligand in metal complexes for catalytic applications is also an interesting direction for future research.
Conclusion
In conclusion, this compound is a benzimidazole derivative that has gained significant interest in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. It has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the development of its derivatives with improved activity and selectivity, investigation of its potential use as a fluorescent probe for imaging applications, and investigation of its potential use as a ligand in metal complexes for catalytic applications.
Métodos De Síntesis
N-(1-methyl-1H-benzimidazol-5-yl)propanamide can be synthesized using different methods. One of the most common methods is the reaction of 1-methyl-1H-benzimidazole with 3-chloropropanoic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound and potassium chloride as a byproduct. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-benzimidazol-5-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for imaging applications. Moreover, it has been investigated for its potential use as a ligand in metal complexes for catalytic applications.
Propiedades
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-11(15)13-8-4-5-10-9(6-8)12-7-14(10)2/h4-7H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPCHJGLTHQFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)

![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)